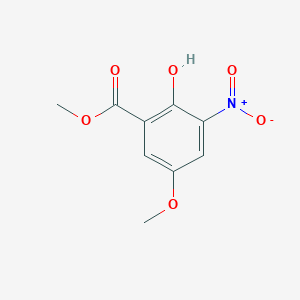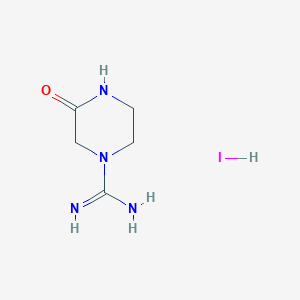
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Derivative Formation
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : The compound 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is used in the synthesis of various derivatives, including tetrahydropyrimidoquinolines. These derivatives demonstrate potential in antimicrobial activities (Elkholy & Morsy, 2006).
Analytical Applications
- Fluorescence Derivatization in Chromatography : This compound serves as a sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, aiding in the analysis of various alcohols (Yoshida, Moriyama, & Taniguchi, 1992).
Chemical Reactivity Studies
- Investigation of Chemical Reactivity : Its reactivity has been studied in the context of forming pyrido-pyrimidine derivatives and other complex molecules. These studies contribute to understanding the compound's behavior in various chemical reactions (Al-Issa, 2012).
Organometallic Chemistry
- Role in Organometallic Compounds : The compound is involved in reactions with palladium acetate, forming organometallic compounds that have potential applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989).
Coordination Chemistry
- Formation of Metal Complexes : Studies show its use in synthesizing and characterizing metal complexes, contributing to the field of coordination chemistry and materials science (Lin et al., 2019).
Luminescent Properties
- Luminescent Properties in Cyclometalated Complexes : Its derivatives have been used in the synthesis of cyclometalated complexes, demonstrating luminescent properties and potential applications in optoelectronics (Xu et al., 2014).
Synthesis of Pharmacological Agents
- Synthesis of Antitumor Agents : Although excluding direct drug use, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents, contributing to cancer research (Atwell, Baguley, & Denny, 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-5-7-15(8-6-14)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBHWIQLHWVEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



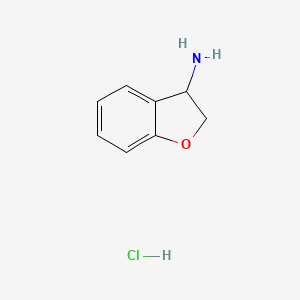

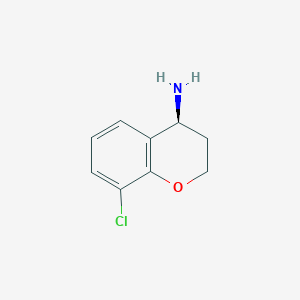
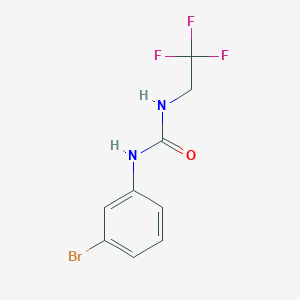
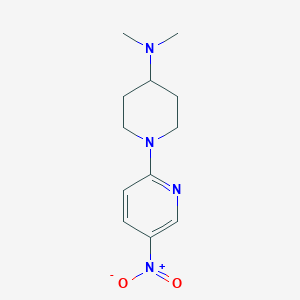
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)

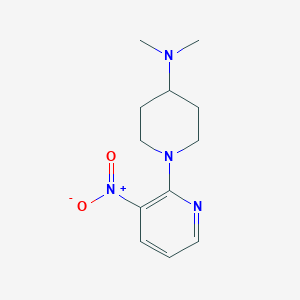

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
